REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:4]=[C:5]([C:9](=[NH:11])[NH2:10])[CH:6]=[CH:7][CH:8]=1.[Cl:12][C:13]([SH:16])(Cl)Cl.[OH-].[Na+]>ClCCl.O>[Cl:12][C:13]1[S:16][N:10]=[C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([F:2])[CH:4]=2)[N:11]=1 |f:0.1,3.4|
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Name
|
|
Quantity
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1.75 g
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Type
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reactant
|
Smiles
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Cl.FC=1C=C(C=CC1)C(N)=N
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Name
|
|
Quantity
|
1.07 mL
|
Type
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reactant
|
Smiles
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ClC(Cl)(Cl)S
|
Name
|
|
Quantity
|
2 g
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
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4 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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Then, the reaction mixture was stirred under ice-
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NS1)C1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.52 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |